molecular formula C14H22Cl2N2O2 B2908973 methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride CAS No. 141856-12-4; 1992963-33-3

methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride

Cat. No.: B2908973
CAS No.: 141856-12-4; 1992963-33-3
M. Wt: 321.24
InChI Key: FOLLAZRTYZXAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl: is a chemical compound with the molecular formula C14H20N2O2.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl typically involves the following steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring. This can be achieved through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Esterification: The benzylated piperazine is then reacted with methyl chloroacetate to form the ester, Methyl 2-(4-benzylpiperazin-2-yl)acetate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the dihydrochloride salt, Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid for hydrolysis reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of carboxylic acids from esters.

Scientific Research Applications

Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl can be compared with other similar compounds, such as:

    Methyl 2-(4-phenylpiperazin-2-yl)acetate: Similar structure but with a phenyl group instead of a benzyl group.

    Methyl 2-(4-methylpiperazin-2-yl)acetate: Similar structure but with a methyl group instead of a benzyl group.

    Methyl 2-(4-ethylpiperazin-2-yl)acetate: Similar structure but with an ethyl group instead of a benzyl group.

The uniqueness of Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl lies in its specific chemical structure, which imparts unique properties and makes it suitable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(4-benzylpiperazin-2-yl)acetate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12;;/h2-6,13,15H,7-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLLAZRTYZXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(CCN1)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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